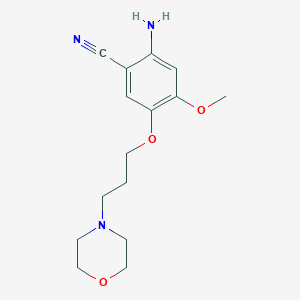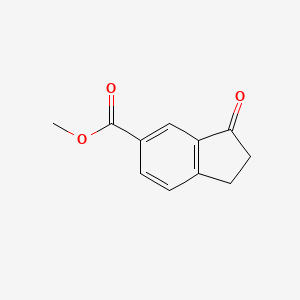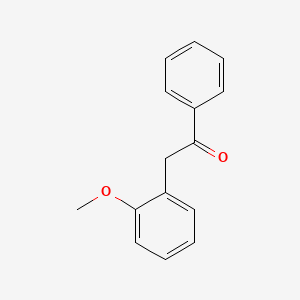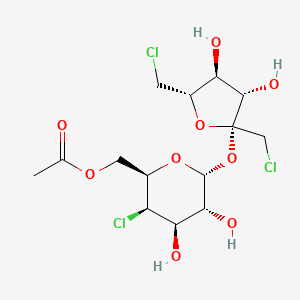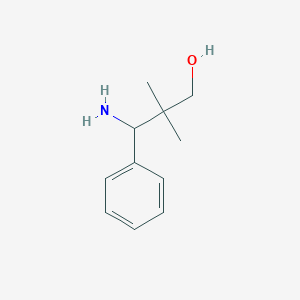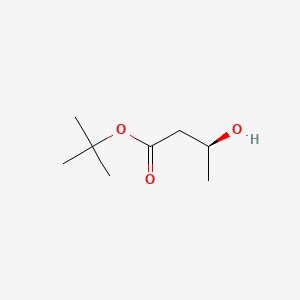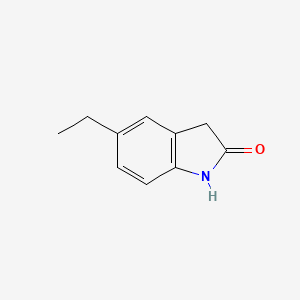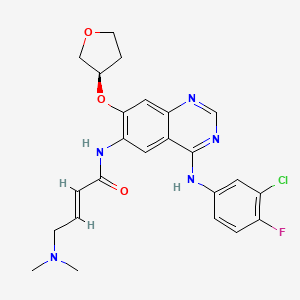
Afatinib Impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Afatinib Impurity C is related to Afatinib, a protein kinase inhibitor used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) .
Chemical Reactions Analysis
Afatinib is known to form covalently bound adducts to plasma proteins via a chemical reaction mechanism of Michael addition that does not involve enzymatic catalysis . The major circulating form of afatinib in human plasma were adducts of afatinib covalently bound to plasma proteins .Applications De Recherche Scientifique
Oncology Research
Afatinib Impurity C: plays a crucial role in oncology research, particularly in the study of non-small cell lung cancer (NSCLC). It is used to understand the pharmacodynamics and pharmacokinetics of afatinib, a drug used to treat NSCLC patients with specific EGFR mutations . Researchers utilize this impurity to investigate the efficacy, safety, and resistance mechanisms of afatinib in clinical trials .
Pharmacological Studies
In pharmacology, Afatinib Impurity C is instrumental in examining the drug’s metabolism and excretion processes. It helps in understanding the drug’s interaction with various transporters and enzymes within the body . This knowledge is vital for predicting drug-drug interactions and optimizing dosage regimens.
Biochemical Research
Afatinib Impurity C: is significant in biochemical research for its role in studying the drug’s effect on cellular pathways. It is particularly useful in examining the immunomodulatory effects of afatinib, such as its impact on pyrimidine biosynthesis and CD8+ T lymphocyte proliferation .
Molecular Biology Applications
In molecular biology, this impurity is used to study the binding affinity of afatinib to various EGFR mutants. It aids in understanding the selectivity profile of afatinib for different mutations, which is crucial for the development of targeted cancer therapies .
Clinical Trial Investigations
Afatinib Impurity C: is essential in assessing the cardiac safety of afatinib during clinical trials. It helps in monitoring adverse events related to cardiac function and evaluating the drug’s impact on patients with pre-existing cardiac conditions .
Drug Development Processes
During the drug development phase, Afatinib Impurity C is used for analytical method development, method validation, and quality control applications. It is crucial for ensuring the purity, efficacy, and safety of afatinib as it progresses through the stages of drug development .
Mécanisme D'action
Target of Action
Afatinib Impurity C primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These proteins play a crucial role in cell growth and differentiation .
Mode of Action
Afatinib Impurity C is an irreversible blocker of the ErbB family . It covalently binds to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This action disrupts the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by Afatinib Impurity C is the EGFR tyrosine kinase pathway . By inhibiting the autophosphorylation of EGFR, HER2, and HER4, Afatinib Impurity C disrupts the downstream signaling pathways that regulate cell growth and differentiation .
Pharmacokinetics
Afatinib Impurity C exhibits time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2-5 hours after oral administration . The compound’s metabolism is minimal, with unchanged drug predominantly excreted in the feces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .
Result of Action
The molecular and cellular effects of Afatinib Impurity C’s action primarily involve the inhibition of cell proliferation and survival . By blocking the activity of EGFR, HER2, and HER4, Afatinib Impurity C disrupts the signaling pathways that regulate these processes .
Action Environment
Environmental factors such as food intake can influence the action, efficacy, and stability of Afatinib Impurity C . Food reduces total exposure to Afatinib Impurity C . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of Afatinib Impurity C .
Orientations Futures
Afatinib is currently approved for the treatment of certain types of non-small cell lung cancer (NSCLC). It is also under investigation for use in patients with HER2-positive breast cancer who had progressed despite trastuzumab treatment . The future of kinase drug discovery, including drugs like Afatinib, is being met with the challenge of drug resistance .
Propriétés
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-QDLOVBKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Afatinib Impurity C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


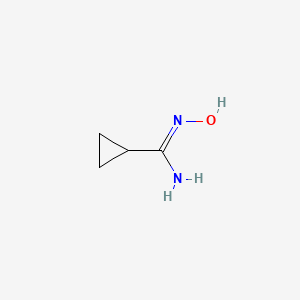

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)
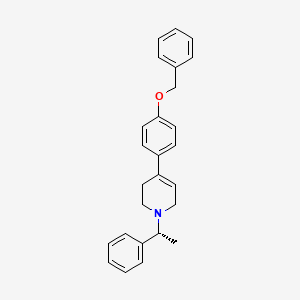
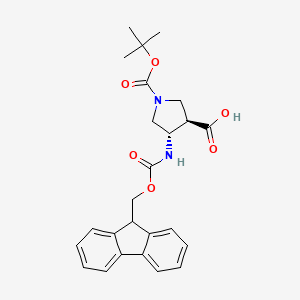
![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)
